Ethyl 1-methylcyclobutanecarboxylate

Descripción general

Descripción

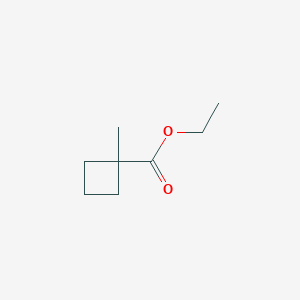

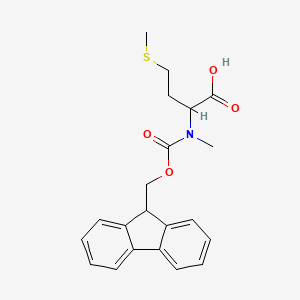

Ethyl 1-methylcyclobutanecarboxylate is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.19556 g/mol . The IUPAC name for this compound is ethyl 1-methylcyclobutane-1-carboxylate . The molecule contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 four-membered ring, and 1 ester .

Molecular Structure Analysis

The structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 four-membered ring, and 1 ester .

Physical and Chemical Properties Analysis

This compound is a liquid or solid or semi-solid substance . It should be stored in a sealed container in a dry environment at 2-8°C .

Aplicaciones Científicas De Investigación

Polymerization and Material Science

Ethyl 1-methylcyclobutanecarboxylate has been used in the synthesis of various monomers, such as alkyl 1-bicyclobutanecarboxylates, including ethyl, isopropyl, and phenyl variants. These monomers were subjected to free radical polymerization, showing behavior similar to their vinyl counterparts. Applications in polymerization suggest potential in developing new materials with unique properties like optical clarity and thermal stability (Drujon et al., 1993).

Organic Chemistry and Synthesis

In organic synthesis, this compound is involved in the reaction with RuO4, leading to oxidative ring opening. This reaction is part of a broader study on small-size cycloalkane rings, indicating its role in advancing the understanding of organic reaction mechanisms (Graziano et al., 1996). Additionally, it's used in the preparation of differentially protected 1‐aminocyclobutane carboxylic acid, a process that yields synthetically useful intermediates (Kim & Wood, 2004).

Ethylene Research in Plant Biology

In the field of plant biology, compounds similar to this compound, like 1-Methylcyclopropene, have been extensively studied for their role in inhibiting ethylene perception in plants. This inhibition results in delayed ripening and senescence in fruits and vegetables, which is significant for agricultural and post-harvest technology (Watkins, 2006). Furthermore, its role in understanding the ethylene action in plants is crucial for developing technologies to extend the shelf life of horticultural products (Blankenship & Dole, 2003).

Crystallography and Structural Analysis

Research in crystallography involving this compound derivatives has been conducted to determine molecular structures, such as in the study by Kirillov et al. (2015), where the structure of a derivative was determined by X-ray crystallography. Such studies are pivotal in expanding the understanding of molecular structures and interactions (Kirillov et al., 2015).

Safety and Hazards

Ethyl 1-methylcyclobutanecarboxylate is classified as a dangerous substance. It has hazard statements H315-H319-H225, indicating that it can cause skin irritation, serious eye irritation, and is highly flammable . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

ethyl 1-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-10-7(9)8(2)5-4-6-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUCBLOVYOJREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727055 | |

| Record name | Ethyl 1-methylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65338-28-5 | |

| Record name | Ethyl 1-methylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1441334.png)

![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)

![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)

![1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine](/img/structure/B1441355.png)